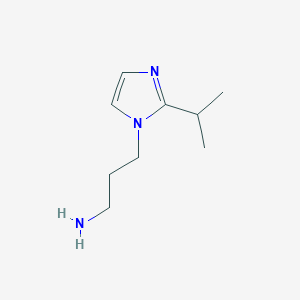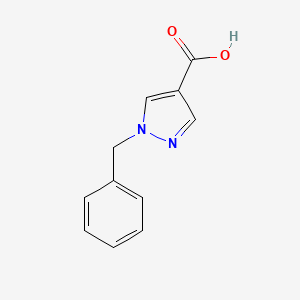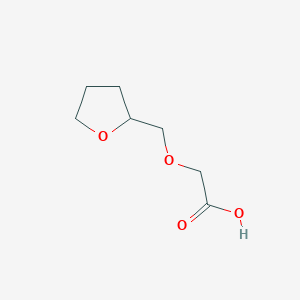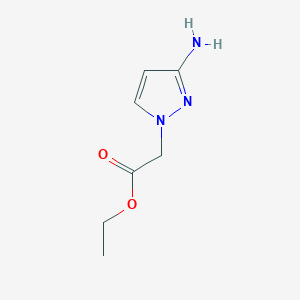
3-(2-Isopropyl-imidazol-1-yl)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-Isopropyl-imidazol-1-yl)-propylamine" is a derivative of imidazole, which is a five-membered planar ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The isopropyl-imidazol moiety suggests lipophilic character, which could influence the compound's interaction with biological systems and its potential as a pharmacophore.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis can produce imidazo[1,2-a]pyridine derivatives . Similarly, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines . Additionally, imidazo[1,2-a]pyrimidine can be arylated at the 3-position using aryl bromides in the presence of a base and a catalytic amount of palladium, providing an efficient synthesis route for 3-arylimidazo[1,2-a]pyrimidines . These methods highlight the versatility in synthesizing imidazole derivatives, which could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical reactivity and biological activity. The imidazole ring can undergo various functionalization reactions, such as the regioselective C-2–H functionalization, which can be achieved through a cascade reaction with aromatic or heteroaromatic aldehydes and acylacetylenes . The presence of substituents on the imidazole ring, such as the isopropyl group, can influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and binding affinity.
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions. For example, the synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine and some 3-(1H-imidazol-4-yl)propanamines involves several steps, including reduction, dehydration, and cyclization . The reactivity of the imidazole ring can also lead to the formation of mesoionic tautomers, as seen with 4-(isopropylamino)imidazol-2-ylidene, which can engage in tautomeric equilibrium with its mesoionic tautomer . These reactions are indicative of the complex chemistry that imidazole derivatives can exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by the imidazole core and the isopropyl substituent. Imidazole derivatives are known for their coordination chemistry and ability to act as ligands in metal complexes, which can be exploited in various applications, including catalysis and material science. The lipophilicity introduced by the isopropyl group could affect the solubility and permeability of the compound, which are important factors in drug design and development.
Applications De Recherche Scientifique
De plus, il est intéressant de noter que le sel chlorhydrate de l'acide 3-(2-isopropyl-imidazol-1-yl)-propionique est également étudié . Les chercheurs continuent d'explorer ses diverses applications, ce qui en fait un composé fascinant au sein de la communauté scientifique. Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊
Propriétés
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-8(2)9-11-5-7-12(9)6-3-4-10/h5,7-8H,3-4,6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFJVKASKRWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424383 |
Source


|
| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
733756-66-6 |
Source


|
| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)

